Cedrene
Overview
Description
Cedrene is a sesquiterpene, a class of organic compounds that are a subcategory of terpenes. Its chemical formula is C₁₅H₂₄ , and it is found naturally in many essential oils, particularly in the essential oil of cedar, which lends it its name . This compound is a major component in cedarwood oil and is often associated with the characteristic smell of cedar trees. The molecular structure of this compound is intriguing because it has three cyclohexane rings, creating a tricyclic structure . This complex structure is responsible for its stability and the unique scent it imparts to cedarwood oil.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cedrene can be synthesized through various chemical reactions and reagents. One notable method involves the tandem radical cyclization reaction of N-aziridinylimines, which provides an efficient and stereoselective synthetic strategy to tricyclo[5.3.1.0¹,⁵] systems . Another approach involves the biogenetic-type cyclization of Nerolidol to this compound, which can be accomplished in two steps using formic acid and triflouroacetic acid .
Industrial Production Methods: this compound is primarily extracted from the essential oil of cedarwood through steam distillation. This process involves placing cedarwood chips or sawdust in a distillation apparatus and passing steam through the material. The high temperature causes the cells of the wood to rupture, releasing the essential oil, which is then condensed and collected separately from the water .
Chemical Reactions Analysis
Types of Reactions: Cedrene undergoes various chemical reactions, including oxidation, reduction, and substitution. One significant reaction is the ozonolysis of α-cedrene, which leads to the formation of secondary organic aerosols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used to oxidize this compound to cedrenediol.
Reduction: Hydrogenation can be employed to reduce this compound, although specific conditions and reagents may vary.
Substitution: Various halogenation reactions can be performed on this compound using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Cedrenediol and other oxygenated products.
Reduction: Reduced forms of this compound, such as dihydrothis compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Cedrene has attracted significant interest from the scientific community due to its potential therapeutic properties. Research suggests that this compound may possess anti-inflammatory and anticancer activities . Additionally, this compound is utilized in the fragrance industry for the creation of perfumes, scented candles, soaps, and other aromatic products . Its strong scent and stability also make it useful in insecticides and pesticides as a natural repellent . Moreover, this compound is studied for its potential use in biofuel production due to its chemical structure, high stability, and renewable source .
Mechanism of Action
The mechanism by which cedrene exerts its effects involves various molecular targets and pathways. For instance, in the context of its anti-inflammatory properties, this compound may interact with specific enzymes and receptors involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Cedrene is unique due to its tricyclic structure and the specific scent it imparts to cedarwood oil. Similar compounds include other sesquiterpenes found in essential oils, such as:
Cedrol: Another component of cedar oil with a similar scent profile.
Thujopsene: Found in various essential oils and used for its aromatic properties.
α-Cadinol: Present in several essential oils and known for its antimicrobial properties.
This compound stands out due to its stability, strong scent, and wide range of applications in various industries.
Properties
IUPAC Name |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAQOCYXUMOFCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859378 | |
Record name | Cedr-8-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68608-32-2, 11028-42-5, 469-61-4 | |
Record name | Terpenes and Terpenoids, cedarwood-oil | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cedrene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cedrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Juniperus deppeana Steud. (Cupressaceae) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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